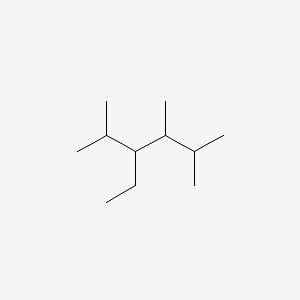![molecular formula C18H28N2O2 B14544098 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol CAS No. 61755-58-6](/img/structure/B14544098.png)
7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol is a chemical compound characterized by its unique structure, which includes an indole moiety linked to a heptane chain with amino and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Mannich reaction, where an indole reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The diol functional group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest in biochemical studies, particularly in the context of neurotransmitter analogs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole structure and is a precursor to several neurotransmitters.
Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.
Melatonin: Another indole derivative, involved in regulating sleep-wake cycles.
Uniqueness
7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and diol groups, along with the indole moiety, allows for diverse applications and interactions that are not possible with simpler indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61755-58-6 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
7-[2-(1H-indol-3-yl)ethylamino]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,22)17(21)9-5-6-11-19-12-10-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,17,19-22H,5-6,9-12H2,1-2H3 |
InChI Key |
UHSWLEAJZSSTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CCCCNCCC1=CNC2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14544026.png)




![Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B14544076.png)
![Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14544077.png)
![1,1'-{Oxybis[(4-chlorophenyl)methylene]}dibenzene](/img/structure/B14544084.png)
![4-Methyl-2-[2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14544089.png)




